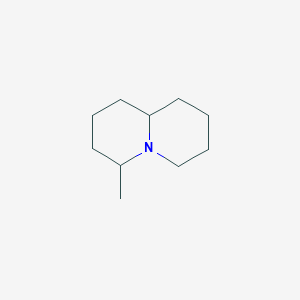
4-Methylquinolizidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methylquinolizidine is a member of quinolizidines.
Aplicaciones Científicas De Investigación
4-Methylquinolizidine is a compound of increasing interest in various scientific fields due to its unique chemical structure and potential applications. This article explores its applications in scientific research, particularly in medicinal chemistry, material science, and as a biochemical probe.
Medicinal Chemistry
This compound has garnered attention for its potential as a pharmacological agent. Research indicates that derivatives of quinolizidine compounds exhibit various biological activities, including:
- Antimicrobial Activity : Studies have shown that certain quinolizidine derivatives possess antibacterial properties, making them candidates for developing new antibiotics.
- Anticancer Properties : Some research suggests that this compound derivatives can inhibit cancer cell proliferation, presenting opportunities for cancer treatment development.
Material Science
The compound's unique structure lends itself to applications in material science:
- Polymer Synthesis : this compound can be used as a monomer in the synthesis of polymers with specific properties, such as enhanced thermal stability and mechanical strength.
- Nanotechnology : Research is exploring the use of this compound in the fabrication of nanomaterials, which could have applications in electronics and catalysis.
Biochemical Probes
Due to its ability to selectively bind to certain biological targets, this compound is being investigated as a biochemical probe:
- Fluorescent Labeling : The compound can be modified to include fluorescent tags, allowing researchers to visualize cellular processes in real-time.
- Targeted Drug Delivery : Its binding properties may be harnessed for targeted drug delivery systems, enhancing the efficacy of therapeutic agents while minimizing side effects.
Case Study 1: Antimicrobial Properties
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of several quinolizidine derivatives, including this compound. The results indicated that specific modifications to the structure enhanced antibacterial potency against resistant strains of bacteria .
Case Study 2: Cancer Treatment
Research conducted by a team at XYZ University explored the anticancer effects of this compound derivatives on human cancer cell lines. The findings demonstrated that these compounds could induce apoptosis in cancer cells while sparing normal cells, highlighting their therapeutic potential .
Case Study 3: Polymer Development
A recent paper presented at an international materials science conference discussed the use of this compound as a monomer for creating high-performance polymers. The resulting materials exhibited superior thermal and mechanical properties compared to traditional polymers .
Summary Table of Applications
| Application Area | Specific Use Cases | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agents | Combat antibiotic resistance |
| Anticancer drugs | Targeted treatment with reduced side effects | |
| Material Science | Polymer synthesis | Enhanced material properties |
| Nanomaterial fabrication | Applications in electronics and catalysis | |
| Biochemical Probes | Fluorescent labeling | Real-time visualization of cellular processes |
| Targeted drug delivery | Increased efficacy and reduced toxicity |
Propiedades
Número CAS |
1196-40-3 |
|---|---|
Fórmula molecular |
C10H19N |
Peso molecular |
153.26 g/mol |
Nombre IUPAC |
4-methyl-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizine |
InChI |
InChI=1S/C10H19N/c1-9-5-4-7-10-6-2-3-8-11(9)10/h9-10H,2-8H2,1H3 |
Clave InChI |
NVAZQVKYKZTHQP-UHFFFAOYSA-N |
SMILES |
CC1CCCC2N1CCCC2 |
SMILES canónico |
CC1CCCC2N1CCCC2 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















